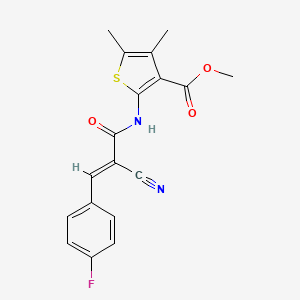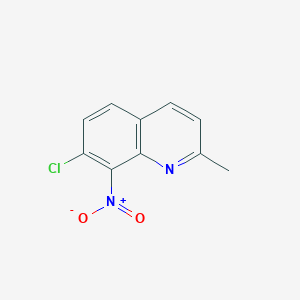
2-Methoxy-N-(2-(thiophen-3-yl)ethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring . The specific compound you’re asking about seems to be a derivative of these two structures, but without more specific information or context, it’s difficult to provide a detailed description .
Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . Benzenesulfonamides can participate in reactions such as condensation with amines . The specific reactions that “2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” might undergo would depend on the exact structure and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and is soluble in most organic solvents . Benzenesulfonamides are typically solid at room temperature . The properties of “2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” would likely be influenced by these groups, but without a specific structure, a detailed analysis isn’t possible .Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
Thiophenderivate, einschließlich unserer Zielverbindung, finden Anwendung als Korrosionsschutzmittel in der industriellen Chemie und Materialwissenschaft . Diese Verbindungen schützen Metalle und Legierungen vor dem Abbau durch Umwelteinflüsse wie Feuchtigkeit und aggressive Chemikalien.
Organische Halbleiter
Thiophen-basierte Moleküle tragen zum Fortschritt der organischen Halbleiter bei. Ihre einzigartigen elektronischen Eigenschaften machen sie für die Verwendung in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet . Forscher untersuchen diese Materialien für flexible und effiziente elektronische Geräte.
Pharmakologische Eigenschaften
Das Thiophenringsystem zeigt verschiedene pharmakologische Aktivitäten:
- Krebshemmende Wirkung: Einige Thiophenderivate zeigen krebshemmende Eigenschaften .
- Entzündungshemmende Wirkung: Diese Verbindungen können als entzündungshemmende Mittel wirken .
- Antimikrobielle Wirkung: Thiophene können antimikrobielle Wirkungen haben .
- Antihypertensive und Anti-atherosklerotische Wirkung: Bestimmte Derivate zeigen Potenzial bei der Behandlung von Bluthochdruck und Atherosklerose .
Arzneimittelentwicklung
Mehrere Medikamente enthalten Thiophen-Einheiten:
- Suprofen: Ein nichtsteroidales Antirheumatikum mit einem 2-substituierten Thiophen-Gerüst .
- Articain: Articain, das in Europa als spannungsgesteuerter Natriumkanalblocker und Dentalanästhetikum eingesetzt wird, enthält ein 2,3,4-trisubstituiertes Thiophen .
Synthetische Strategien
Forscher verwenden verschiedene Synthesemethoden, um Thiophenderivate zu erhalten. Zu den bemerkenswerten Ansätzen gehören:
Safety and Hazards
Wirkmechanismus
Target of Action
Thiophene and its derivatives, which include 2-methoxy-n-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in the current disease scenario, with biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of specific kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. The distribution of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-17-12-4-2-3-5-13(12)19(15,16)14-8-6-11-7-9-18-10-11/h2-5,7,9-10,14H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCCUZWMHAUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2592167.png)
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B2592168.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592170.png)
![6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592172.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid](/img/structure/B2592177.png)


![2-[(3-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592181.png)
![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2592183.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592184.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2592186.png)
![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride](/img/structure/B2592190.png)
